molecular formula C15H19N3O2 B7053600 6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one

6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one

Cat. No.: B7053600
M. Wt: 273.33 g/mol
InChI Key: JGEHKTGXNDLCLZ-UHFFFAOYSA-N
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Description

6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one typically involves multi-step organic synthesis. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activity against certain diseases, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study the interaction of pyrimidine derivatives with biological targets.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The oxazole moiety may enhance binding affinity or specificity, while the cyclobutyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclobutyl-3-[(3-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one: Similar structure but with a different substitution pattern on the oxazole ring.

    6-Cyclobutyl-3-[(3-ethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one: Lacks the methyl group on the oxazole ring.

Uniqueness

6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the cyclobutyl and oxazole groups can significantly influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

6-cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-13-12(10(2)20-17-13)8-18-9-16-14(7-15(18)19)11-5-4-6-11/h7,9,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEHKTGXNDLCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CN2C=NC(=CC2=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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